Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine
CAS No.: 142374-01-4
Cat. No.: VC21129554
Molecular Formula: C14H21NO5S
Molecular Weight: 315.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142374-01-4 |
|---|---|
| Molecular Formula | C14H21NO5S |
| Molecular Weight | 315.39 g/mol |
| IUPAC Name | methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | OVZMVOAGMUTQIB-ZDUSSCGKSA-N |
| Isomeric SMILES | CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
| SMILES | CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
| Canonical SMILES | CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C14H21NO5S
-
Molecular Weight: 315.39 g/mol
Structural Representation
The structure of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine can be represented as follows:
Chemical Structure
Synonyms
-
Methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
-
(S)-2-(butane-1-sulfonylamino)-3-(4-hydroxy-phenyl)-propionic acid methyl ester
Synthetic Pathways
The synthesis of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine typically involves the following steps:
-
Formation of the Butylsulfonamide: The butylsulfonic acid is reacted with L-tyrosine derivatives to form the corresponding sulfonamide.
-
Methyl Esterification: The carboxylic acid group of the resulting compound is then converted to a methyl ester using reagents such as methanol in the presence of an acid catalyst.
Reaction Conditions
The reactions are generally performed under controlled conditions to optimize yield and purity, often involving solvents like dichloromethane or ethanol.
Pharmacological Potential
Research indicates that Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine may exhibit various biological activities, including:
-
Antioxidant Properties: The para-hydroxyphenyl group is known to enhance antioxidant activity.
-
Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
In Vitro Studies
In vitro studies have shown that this compound can inhibit certain enzymes involved in inflammatory pathways, although specific IC50 values have yet to be fully established in published literature.
Current Research Trends
Recent studies have focused on the synthesis of various sulfonamide derivatives, including Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine, to explore their anticancer properties and metabolic stability.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 36 |
| Compound B | Anti-inflammatory | 12.92 |
Future Directions
Future research is likely to focus on:
-
Structure-Activity Relationship (SAR): Understanding how modifications to the structure affect biological activity.
-
Clinical Trials: Evaluating efficacy and safety in clinical settings for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume